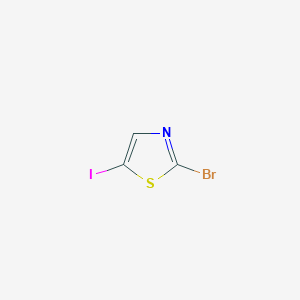

2-Bromo-5-iodothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCQTBRSKINNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrINS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546084 | |

| Record name | 2-Bromo-5-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108306-63-4 | |

| Record name | 2-Bromo-5-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Bromo-5-iodothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-iodothiazole is a halogenated heterocyclic compound of significant interest in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and functional materials. The differential reactivity of the bromine and iodine substituents allows for selective, stepwise functionalization, making it a valuable synthon. This guide provides a summary of the expected spectroscopic characteristics of this compound and general protocols for acquiring such data.

Note on Data Availability: As of this writing, detailed, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound is limited. The information presented herein is based on the analysis of its chemical structure and comparison with spectroscopic data for analogous thiazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its structure and known data for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Parameter | Expected Value |

| Chemical Shift (δ) | 7.5 - 8.0 ppm |

| Multiplicity | Singlet (s) |

| Solvent | CDCl₃ or DMSO-d₆ |

Rationale: The thiazole ring possesses a single proton at the C4 position. Its chemical shift is expected in the aromatic region, deshielded due to the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the effects of the bromo and iodo substituents. With no adjacent protons, the signal will appear as a singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ) |

| C2 (C-Br) | 140 - 145 ppm |

| C4 (C-H) | 130 - 135 ppm |

| C5 (C-I) | 85 - 95 ppm |

| Solvent | CDCl₃ or DMSO-d₆ |

Rationale: The carbon attached to the bromine (C2) is expected to be significantly deshielded. The carbon bearing the proton (C4) will also be in the aromatic region. The carbon attached to the iodine (C5) is anticipated to be the most shielded of the three due to the heavy atom effect of iodine.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=N stretch | 1650 - 1550 |

| C=C stretch (ring) | 1550 - 1450 |

| C-Br stretch | 700 - 500 |

| C-I stretch | 600 - 480 |

Rationale: The IR spectrum is expected to show characteristic peaks for the aromatic C-H bond, as well as the C=N and C=C stretching vibrations within the thiazole ring. The carbon-halogen stretches will appear in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 289, 291 | Molecular ion peak with characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| [M-Br]⁺ | 210 | Loss of the bromine atom. |

| [M-I]⁺ | 162, 164 | Loss of the iodine atom, will show the bromine isotopic pattern. |

| [C₃HNS]⁺ | 84 | Thiazole ring fragment. |

Rationale: The mass spectrum will be characterized by a molecular ion peak exhibiting the isotopic signature of bromine. Common fragmentation pathways for halogenated heterocycles include the loss of halogen atoms and fragmentation of the heterocyclic ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) ionization is also common for such molecules.

-

Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Reactivity and selectivity of the C-Br versus C-I bond in 2-Bromo-5-iodothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in 2-bromo-5-iodothiazole. This heterocycle is a valuable building block in medicinal chemistry and materials science, owing to its two distinct and selectively addressable halogenated positions. Understanding the nuanced reactivity of this scaffold is critical for the efficient and regioselective synthesis of complex thiazole derivatives.

The C-I bond at the 5-position is significantly more reactive than the C-Br bond at the 2-position under a variety of common reaction conditions, particularly in metal-catalyzed cross-coupling reactions and metal-halogen exchange. This reactivity difference is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to a metal center (e.g., Palladium(0)) or metal-halogen exchange. This guide outlines the experimental conditions required to exploit this reactivity differential for selective monosubstitution at the C-5 position, followed by subsequent functionalization at the C-2 position.

Reactivity Overview and Strategic Approach

The synthetic strategy for the selective disubstitution of this compound follows a clear, logical progression. The initial, milder reaction targets the more labile C-I bond, leaving the C-Br bond intact. The resulting 2-bromo-5-substituted thiazole can then be subjected to a second, often more forcing, set of reaction conditions to modify the C-Br bond.

Caption: Logical workflow for the sequential functionalization of this compound.

Quantitative Data Summary: Regioselective Reactions

The following tables summarize quantitative data for key regioselective reactions of this compound, demonstrating the preferential reactivity at the C-5 (iodo) position.

Table 1: Selective Suzuki-Miyaura Coupling (C-I Position)

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 12 | 95 | |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Dioxane/H₂O | 100 | 16 | 92 | |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5 eq) | DME | 85 | 10 | 88 |

Table 2: Selective Sonogashira Coupling (C-I Position)

| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 6 | 98 | |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 4 | 96 | |

| 1-Heptyne | PdCl₂(dppf) (4) | CuI (8) | Piperidine | Toluene | 60 | 8 | 91 |

Table 3: Selective Metal-Halogen Exchange (Lithiation at C-I Position)

| Reagent (eq) | Electrophile | Solvent | Temp (°C) | Time | Yield (%) | Ref. |

| n-BuLi (1.1) | DMF | THF | -78 | 1h | 85 (of aldehyde) | |

| i-PrMgCl·LiCl (1.05) | I₂ | THF | -15 to 0 | 2h | >95 (by NMR) | |

| n-BuLi (1.1) | S₈ then MeI | THF | -78 | 1h | 78 (of -SMe) |

Experimental Protocols

Detailed methodologies for key selective experiments are provided below.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position

This procedure details the selective coupling of an arylboronic acid at the C-I position of this compound.

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Methodology:

-

To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

The vessel is evacuated and backfilled with nitrogen three times.

-

Add the solvent system (e.g., a 4:1:1 mixture of toluene/ethanol/water) and degas the solution for 15 minutes.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-arylthiazole.

Protocol 2: Selective Sonogashira Coupling at the C-5 Position

This procedure outlines the highly selective coupling of a terminal alkyne to the C-I position.

Methodology:

-

In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.

-

Add the terminal alkyne (1.1 eq), copper(I) iodide (0.1 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add an amine base, typically triethylamine or diisopropylamine (3.0 eq), which also acts as a solvent in some cases.

-

Degas the reaction mixture by bubbling nitrogen through it for 20 minutes.

-

Stir the reaction at room temperature for 6 hours or until completion is confirmed by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the 2-bromo-5-alkynylthiazole.

Protocol 3: Selective Lithiation and Electrophilic Quench at the C-5 Position

This protocol describes the metal-halogen exchange at the C-I bond, followed by trapping with an electrophile.

Caption: Workflow for selective lithiation and subsequent formylation at the C-5 position.

Methodology:

-

Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C.

-

Stir the resulting solution at -78°C for 1 hour to ensure complete metal-halogen exchange.

-

Add the chosen electrophile (e.g., N,N-dimethylformamide, DMF, 1.5 eq) dropwise to the solution.

-

Continue stirring at -78°C for an additional 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and then quench by the careful addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via silica gel chromatography.

Conclusion

The distinct reactivity of the C-I and C-Br bonds in this compound provides a powerful and reliable handle for the regioselective synthesis of complex, polysubstituted thiazoles. By selecting appropriate reaction conditions, chemists can predictably functionalize the C-5 position via cross-coupling or lithiation while preserving the C-2 bromine for subsequent transformations. The protocols and data presented in this guide serve as a foundational resource for researchers in drug discovery and materials science, enabling the streamlined development of novel thiazole-containing molecules.

Navigating the Synthesis and Application of 2-Bromo-5-iodothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-5-iodothiazole, a key heterocyclic building block in organic synthesis and drug discovery. This document details its commercial availability, physicochemical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis and application in common cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The typical purities offered by commercial vendors range from 95% to over 98%. When selecting a supplier, it is crucial to consider the required purity for the intended application, as well as the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA).

Below is a summary of representative suppliers and their typical product specifications. Please note that this is not an exhaustive list and availability and specifications are subject to change.

| Supplier Category | Representative Companies | Typical Purity | Common Pack Sizes |

| Major Chemical Suppliers | Sigma-Aldrich (Merck), Fluorochem, TCI Chemicals | ≥97% | 1g, 5g, 25g |

| Specialty Chemical Suppliers | Ambeed, BenchChem, AOBChem, Matrix Scientific | 95% - 98% | 250mg, 1g, 5g |

| Chemical Marketplaces | LookChem, Echemi, DrugDu | Varies by listing | Varies by listing |

A general workflow for procuring this compound is outlined below.

Supplier selection and procurement workflow for this compound.

Physicochemical and Safety Data

Accurate data on the physical and chemical properties of this compound, as well as comprehensive safety information, are critical for its proper handling and use in experimental settings. The following tables summarize key data compiled from various supplier safety data sheets (SDS) and chemical databases.[1][2][3][4][5]

Table 2.1: Physicochemical Properties

| Property | Value |

| CAS Number | 108306-63-4 |

| Molecular Formula | C₃HBrINS |

| Molecular Weight | 289.92 g/mol |

| Appearance | Solid |

| Boiling Point | 270.59 °C at 760 mmHg[4] |

| Density | 2.626 g/cm³[4][5] |

| Flash Point | 117.449 °C[4] |

| Vapor Pressure | 0.011 mmHg at 25°C[4][5] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place[2] |

Table 2.2: Hazard Identification and Safety Information

| Hazard Category | GHS Classification and Statements |

| Acute Toxicity | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[2] |

| Signal Word | Danger[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The following sections provide detailed, illustrative protocols for the synthesis of this compound and its subsequent use in Suzuki and Stille cross-coupling reactions. These protocols are based on established chemical principles and procedures found in the scientific literature for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves a three-step process starting from the readily available 2-aminothiazole. This process includes bromination, deamination, and subsequent iodination.

Plausible synthetic route to this compound.

Step 1: Synthesis of 2-Amino-5-bromothiazole

This procedure is adapted from methodologies for the bromination of 2-aminothiazole.

-

Materials: 2-Aminothiazole, Acetic Acid, Bromine.

-

Procedure:

-

In a fume hood, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-amino-5-bromothiazole.

-

Step 2: Synthesis of 2-Bromothiazole

This step involves a Sandmeyer-type deamination reaction.

-

Materials: 2-Amino-5-bromothiazole, Sulfuric Acid, Sodium Nitrite, Copper(I) Bromide.

-

Procedure:

-

In a fume hood, prepare a solution of sulfuric acid in water in a round-bottom flask and cool it to 0°C.

-

Slowly add 2-amino-5-bromothiazole (1 equivalent) to the cold acid solution with stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-bromothiazole.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 3: Synthesis of this compound

This final step is an electrophilic iodination.

-

Materials: 2-Bromothiazole, Iodine, Iodic Acid, Sulfuric Acid, Acetic Acid, Carbon Tetrachloride.

-

Procedure:

-

In a fume hood, combine 2-bromothiazole (1 equivalent), iodine, iodic acid, acetic acid, and carbon tetrachloride in a round-bottom flask.

-

Add concentrated sulfuric acid dropwise with stirring.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker containing ice and a solution of sodium bisulfite to quench the excess iodine.

-

Extract the product with an organic solvent, wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Application in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization. Generally, the C-I bond is more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.

Sequential functionalization of this compound.

General Protocol for Suzuki Cross-Coupling

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF/water mixture).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

General Protocol for Stille Cross-Coupling

-

Materials: this compound, Organostannane (e.g., Aryl-SnBu₃), Palladium catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene, THF, DMF).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane (1.1-1.2 equivalents) in the chosen anhydrous, degassed solvent.

-

Add the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture (typically 80-110°C) until the starting material is consumed as indicated by TLC or GC-MS.

-

Cool the reaction mixture and quench with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Filter the mixture through celite and extract the filtrate with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Conclusion

This compound is a versatile and commercially accessible building block with significant applications in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its distinct halogen functionalities allow for selective and sequential cross-coupling reactions, making it a valuable tool for the construction of diverse molecular scaffolds. A thorough understanding of its properties, safe handling procedures, and synthetic applications, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to 2-Bromo-5-iodothiazole: Safety, Handling, and Storage

This guide provides comprehensive safety, handling, and storage information for 2-Bromo-5-iodothiazole, tailored for researchers, scientists, and professionals in drug development. It outlines critical safety protocols, physical and chemical properties, and a detailed experimental methodology.

Chemical Identification and Properties

This compound is a halogenated heterocyclic compound used as a building block in organic synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃HBrINS | |

| Molecular Weight | 305.91 g/mol | |

| Appearance | Off-white to yellow or brown solid/powder | |

| Melting Point | 95-97 °C (199-207 °F) | |

| Boiling Point | 268.9±23.0 °C (Predicted) | |

| Density | 2.7±0.1 g/cm³ (Predicted) | |

| Solubility | No data available |

Safety and Hazard Information

This compound is classified as a hazardous substance. Strict adherence to safety guidelines is essential.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| GHS Classification | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

|

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |

|

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

|

Precautionary Statements

Key precautionary statements for handling this chemical include:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Toxicological Information

-

Irritation: Causes skin irritation and serious eye irritation.

-

Inhalation: May cause respiratory tract irritation.

Handling and Storage Protocols

Proper handling and storage are critical to ensure safety and maintain the chemical's integrity.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Caption: General workflow for safely handling this compound.

Emergency and First Aid Procedures

Immediate and appropriate action is required in case of accidental exposure.

Caption: Emergency response flowchart for accidental exposure.

Representative Experimental Protocol

The following is a representative protocol for a nucleophilic aromatic substitution reaction using this compound.

Synthesis of 4-(5-iodothiazol-2-yl)morpholine

This procedure details the reaction of this compound with morpholine.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add morpholine (1.2 equivalents) and potassium carbonate (2.5 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

After cooling to room temperature, pour the mixture into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography to yield the desired 4-(5-iodothiazol-2-yl)morpholine.

Caption: Experimental workflow for synthesis of 4-(5-iodothiazol-2-yl)morpholine.

The Potential Biological Activities of 2-Bromo-5-iodothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of pharmacological properties. The strategic placement of halogen atoms on this heterocyclic scaffold has been shown to significantly modulate biological activity. This technical guide explores the potential biological activities of a specific, yet underexplored subclass: 2-Bromo-5-iodothiazole derivatives. While direct studies on this specific scaffold are limited in publicly available literature, this document extrapolates potential anticancer, antimicrobial, and enzyme inhibitory activities based on data from structurally related halogenated thiazole compounds. This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of novel therapeutic agents derived from this compound, offering insights into potential mechanisms of action, suggested experimental protocols, and a framework for future drug discovery efforts.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs and biologically active natural products.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a variety of biological targets. Thiazole derivatives have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1]

The introduction of halogen atoms, such as bromine and iodine, onto the thiazole ring provides a powerful tool for medicinal chemists. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The this compound scaffold is a particularly intriguing starting material for the synthesis of novel derivatives due to the differential reactivity of the carbon-bromine and carbon-iodine bonds, allowing for selective and sequential functionalization through cross-coupling reactions like the Suzuki or Stille reactions.[1]

Potential Anticancer Activity

While no specific anticancer data for this compound derivatives were found, numerous studies on other brominated and substituted thiazoles highlight their potential as cytotoxic agents.

Inferred Mechanisms and Potential Targets

Based on related compounds, derivatives of this compound could potentially exert anticancer effects through various mechanisms:

-

Kinase Inhibition: Many thiazole-containing compounds are known to be potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. A key target in many cancers is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase involved in angiogenesis. Thiazole derivatives have been synthesized and shown to inhibit VEGFR-2, thereby potentially cutting off the blood supply to tumors.

Figure 1: Hypothetical inhibition of the VEGFR-2 signaling pathway.

-

Induction of Apoptosis: Halogenated thiazoles could trigger programmed cell death in cancer cells. This can occur through the modulation of pro- and anti-apoptotic proteins.

Quantitative Data from Analogous Compounds

To provide a reference for potential efficacy, the following table summarizes IC50 values for various substituted thiazole derivatives against common cancer cell lines. It is important to note that these are not derivatives of this compound but serve as examples of the potency that can be achieved with this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylaminobenzothiazole-arylpropenones | HT-29 (Colon) | 3.47 - 3.72 | [2] |

| 2-Arylaminobenzothiazole-arylpropenones | A549 (Lung) | 3.89 - 4.07 | [2] |

| 2-Arylaminobenzothiazole-arylpropenones | MCF-7 (Breast) | 5.08 - 7.91 | [2] |

| 2-(Hydrazinyl)-thiazol-4-one (Brominated) | MCF-7 (Breast) | 31.5 | [3] |

| 2-(Hydrazinyl)-thiazol-4-one (Brominated) | HepG2 (Liver) | 51.7 | [3] |

Suggested Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Figure 2: Experimental workflow for the MTT assay.

Potential Antimicrobial Activity

The thiazole ring is a component of many antimicrobial agents. The presence of halogens can enhance the lipophilicity of compounds, potentially improving their ability to penetrate bacterial cell membranes.

Inferred Spectrum of Activity

Based on studies of other halogenated thiazoles, derivatives of this compound could be expected to exhibit activity against a range of pathogens:

-

Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.

-

Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.

-

Fungi: Such as Candida albicans and Aspergillus niger.

The combination of bromo and iodo substituents may offer a unique profile of activity.

Quantitative Data from Analogous Compounds

The following table presents Minimum Inhibitory Concentration (MIC) values for various substituted thiazole derivatives against selected microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-4-(4-bromophenyl)thiazole derivative | S. aureus (Gram +) | - | [4] |

| 2-Amino-4-(4-bromophenyl)thiazole derivative | M. luteus (Gram +) | Moderate Activity | [4] |

| 2-Amino-4-(4-bromophenyl)thiazole derivative | C. albicans (Fungus) | Slight Activity | [4] |

| 5-Benzyliden-2-(thiazolylimino)thiazolidin-4-one (Bromo-derivative) | E. coli (Gram -) | 43.3 - 86.7 µM | |

| 5-Benzyliden-2-(thiazolylimino)thiazolidin-4-one (Bromo-derivative) | B. cereus (Gram +) | 43.3 - 86.7 µM |

Suggested Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Enzyme Inhibition

Thiazole derivatives are known to inhibit various enzymes. The specific substitution pattern on the this compound core would determine its selectivity and potency towards different enzyme targets. Based on related structures, potential targets could include carbonic anhydrases, acetylcholinesterase, and various kinases as previously mentioned.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is not yet extensively documented, the wealth of data on structurally similar halogenated thiazoles provides a strong rationale for their investigation as potential therapeutic agents. The dual halogenation at positions 2 and 5 offers a unique synthetic handle for creating diverse chemical libraries with fine-tuned pharmacological properties.

Future research should focus on:

-

Synthesis: Utilizing modern cross-coupling techniques to synthesize a library of derivatives from the this compound scaffold.

-

Screening: Evaluating these new compounds in a broad range of anticancer and antimicrobial assays.

-

Mechanism of Action Studies: For any identified hit compounds, elucidating the specific molecular targets and signaling pathways involved.

This guide serves as a starting point to stimulate and direct research into this promising, yet uncharted, area of medicinal chemistry. The unique reactivity and potential for diverse functionalization make this compound an attractive scaffold for the development of next-generation therapeutics.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Potential VEGFR-2 inhibitors based on the molecular structures of imidazo[2,1-b]thiazole and matrine: Design, synthesis, in vitro evaluation of antitumor activity and molecular docking | Semantic Scholar [semanticscholar.org]

- 3. chemscene.com [chemscene.com]

- 4. discovery.researcher.life [discovery.researcher.life]

The Versatility of 2-Bromo-5-iodothiazole: An In-depth Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of 2-bromo-5-iodothiazole as a versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. The unique arrangement of two distinct halogen atoms on the thiazole core imparts differential reactivity, enabling chemists to perform site-selective functionalization and construct complex molecular architectures with a high degree of control. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key transformations, and insights into the biological significance of the resulting compounds.

Introduction: The Strategic Advantage of Dihalogenated Heterocycles

Heterocyclic compounds are at the forefront of drug discovery, with a significant number of FDA-approved drugs featuring these core structures. Among them, the thiazole motif is of particular interest due to its prevalence in a wide array of biologically active natural products and synthetic molecules. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]

This compound emerges as a particularly valuable synthon due to the differential reactivity of the carbon-bromine and carbon-iodine bonds. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Br bond. This reactivity difference allows for selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to be performed at the 5-position while leaving the 2-bromo substituent intact for subsequent transformations. This sequential and regioselective functionalization is a powerful strategy for the efficient synthesis of diverse libraries of compounds for drug discovery and materials science applications.

Regioselective Cross-Coupling Reactions: A Synthetic Playground

The differential reactivity of the halogens in this compound is the cornerstone of its utility. The greater reactivity of the C-I bond allows for selective functionalization at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be selectively performed at the 5-position by carefully choosing the reaction conditions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the C-I bond in this compound allows for the selective introduction of alkynyl groups at the 5-position. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[2]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. Similar to the other cross-coupling reactions, the regioselective coupling at the 5-position of this compound can be achieved due to the higher reactivity of the C-I bond.

Applications in the Synthesis of Bioactive Molecules

The ability to selectively functionalize this compound at two distinct positions makes it an ideal starting material for the synthesis of complex, biologically active molecules, particularly kinase inhibitors.

Case Study: Synthesis of CDK9 Inhibitors for Acute Myeloid Leukemia

Cyclin-dependent kinase 9 (CDK9) is a crucial transcriptional regulator, and its hyper-activation has been implicated in various cancers, including acute myeloid leukemia (AML).[3] This makes CDK9 an attractive therapeutic target. Researchers have successfully designed and synthesized a series of 2,5-disubstituted thiazole derivatives as potent CDK9 inhibitors, starting from a dihalogenated thiazole precursor.[3]

The general synthetic strategy involves a sequential cross-coupling approach, where an aryl or heteroaryl group is first introduced at the more reactive 5-position, followed by functionalization at the 2-position. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the inhibitory potency and selectivity of the compounds.

The following table summarizes the in vitro biological activity of a selection of synthesized 2,5-disubstituted thiazole derivatives against the MOLM-13 human acute myeloid leukemia cell line and their inhibitory activity against CDK9.

| Compound | MOLM-13 IC₅₀ (µM) | CDK9 IC₅₀ (nM) |

| A4 (Hit Compound) | Weak | Weak |

| 24 | 0.034 | 5.5 |

| BAY1251152 (Positive Control) | 0.031 | - |

Data sourced from a study on 2,5-disubstituted thiazole derivatives as potential treatments for acute myeloid leukemia.[3]

Experimental Protocols

The following are representative, detailed methodologies for key experiments involving the functionalization of a dihalogenated thiazole core.

General Procedure for Sonogashira Coupling of an Iodo-Thiazole Derivative

This protocol is a general guideline for the Sonogashira coupling of a terminal alkyne with an iodo-substituted thiazole.

Materials:

-

Iodo-thiazole derivative (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (solvent and base)

Procedure:

-

To a sealed tube, add the iodo-thiazole derivative, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed triethylamine via syringe, followed by the terminal alkyne.

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 60-100 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (A JNK Inhibitor Analog)

This protocol details the synthesis of a 2-thioether-benzothiazole derivative, which has been identified as a potent c-Jun N-terminal kinase (JNK) inhibitor.[4] This reaction demonstrates the utility of the bromo-substituent at the 2-position for nucleophilic aromatic substitution.

Materials:

-

Benzothiazol-2-thiol (1.0 eq)

-

Sodium methoxide (1.2 eq, 0.5 M solution in methanol)

-

2-Bromo-5-nitrothiazole (1.1 eq)

-

Methanol

-

1 N Hydrochloric acid

-

Water

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of benzothiazol-2-thiol (167 mg, 1 mmol) in methanol (5 mL), add sodium methoxide (2.4 mL, 0.5 M solution in methanol, 1.2 mmol) at room temperature.

-

Stir the mixture for 5 minutes.

-

Add 2-bromo-5-nitrothiazole (229 mg, 1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature until completion is indicated by TLC (approximately 16 hours).

-

Acidify the reaction mixture with 1 N HCl.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL) to yield the pure product.[4]

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding complex chemical and biological processes. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Caption: CDK9 Signaling Pathway and Inhibition.

Caption: Synthesis and Screening Workflow.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of complex heterocyclic molecules. Its unique electronic properties and the differential reactivity of its two halogen atoms provide a powerful handle for medicinal chemists to perform regioselective and sequential cross-coupling reactions. The ability to precisely introduce a wide range of substituents at both the 2- and 5-positions of the thiazole ring has proven to be a successful strategy in the development of potent and selective kinase inhibitors for the treatment of diseases such as cancer. The methodologies and data presented in this guide underscore the immense potential of this compound in accelerating the discovery and development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of 2-bromo-5-iodothiazole. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br), the Suzuki coupling can be directed selectively to the 5-position of the thiazole ring, yielding 2-bromo-5-arylthiazole derivatives.[4] These products are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.

This protocol outlines the necessary reagents, equipment, and step-by-step procedures to successfully perform this transformation. It also includes a summary of representative reaction conditions and a workflow diagram for clarity.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

-

Reagents:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

-

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (manifold)

-

Syringes and needles

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Column chromatography setup (silica gel)

-

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive flow of inert gas.

-

-

Solvent Addition and Reaction:

-

Degas the solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) by bubbling with inert gas for 15-20 minutes.

-

Add the degassed solvent to the reaction flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-5-arylthiazole.

-

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the regioselective Suzuki coupling of this compound with various arylboronic acids, adapted from similar reactions on halogenated heterocycles.[5][6]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 8 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | DMF/H₂O (5:1) | 110 | 4 | 88 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 78 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 83 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Bromo-5-iodothiazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-bromo-5-iodothiazole in Stille and Sonogashira cross-coupling reactions. This versatile building block, featuring two distinct halogen atoms, allows for regioselective functionalization, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science research.

Introduction

This compound is a halogenated heterocyclic compound that serves as a key intermediate in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables selective substitution, typically with the more reactive C-I bond participating in cross-coupling reactions under milder conditions, leaving the C-Br bond available for subsequent transformations. This sequential functionalization is a powerful strategy for the efficient construction of diverse molecular architectures.

Regioselectivity in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of this compound are expected to proceed with high regioselectivity. The C-I bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst compared to the C-Br bond. This allows for selective coupling at the 5-position of the thiazole ring.

Stille Cross-Coupling Reactions

The Stille reaction is a versatile carbon-carbon bond-forming reaction between an organostannane and an organic halide, catalyzed by a palladium complex.[1][2] In the case of this compound, the reaction can be controlled to selectively couple at the 5-position.

General Reaction Scheme: Stille Coupling

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-iodothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 2-bromo-5-iodothiazole, a versatile building block for the synthesis of complex pharmaceutical intermediates. The differential reactivity of the C-I and C-Br bonds allows for sequential, regioselective cross-coupling reactions, enabling the introduction of diverse functionalities at the 5- and 2-positions of the thiazole ring.

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The 2,5-disubstituted thiazole core, in particular, is found in potent kinase inhibitors such as Dabrafenib (a B-Raf inhibitor) and GSK1838705A (an IGF-1R/ALK inhibitor).[3][4] this compound serves as an excellent starting material for the synthesis of analogues of these drugs and other novel pharmaceutical candidates due to the well-defined reactivity hierarchy of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective substitution at the 5-position while leaving the 2-position available for subsequent functionalization.

Regioselective Cross-Coupling Reactions

This section outlines protocols for key palladium-catalyzed cross-coupling reactions, focusing on the initial selective reaction at the C-5 position (iodine) of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the thiazole core and various aryl or vinyl groups.

Experimental Protocol: Synthesis of 2-Bromo-5-arylthiazole

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

-

Add a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).

-

Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

-

Heat the reaction mixture with stirring at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-bromo-5-arylthiazole.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further synthetic transformations or for their role in binding to biological targets.

Experimental Protocol: Synthesis of 2-Bromo-5-alkynylthiazole

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

-

Add a degassed solvent, typically THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.

-

Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Stille Coupling

The Stille coupling provides another effective method for C-C bond formation, particularly useful when the coupling partner is an organostannane.

Experimental Protocol: Synthesis of 2-Bromo-5-vinyl/arylthiazole

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (e.g., tributyl(vinyl)stannane or aryltributylstannane) (1.1-1.2 eq.) in a degassed solvent such as DMF or toluene.

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%). The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the reaction.

-

Heat the mixture to 80-110 °C for 6-18 hours, monitoring completion by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous KF solution (to remove tin byproducts) and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, allowing for the synthesis of various amino-thiazole derivatives.

Experimental Protocol: Synthesis of N-Aryl-5-(2-bromothiazolyl)amine

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos), and a base such as Cs₂CO₃ or NaOtBu (2.0-3.0 eq.).

-

Add a dry, degassed solvent like toluene or dioxane.

-

Heat the reaction mixture at 90-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to obtain the desired N-substituted 2-bromo-5-aminothiazole derivative.

Quantitative Data Summary

The following table summarizes representative yields for the regioselective functionalization at the 5-position of this compound, based on literature data for analogous dihalogenated heterocyclic systems. Actual yields may vary depending on the specific substrates and reaction conditions.

| Reaction Type | Coupling Partner | Product | Expected Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | 2-Bromo-5-phenylthiazole | 75-90 |

| 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)thiazole | 80-95 | |

| Sonogashira | Phenylacetylene | 2-Bromo-5-(phenylethynyl)thiazole | 70-85 |

| Trimethylsilylacetylene | 2-Bromo-5-((trimethylsilyl)ethynyl)thiazole | 85-95 | |

| Stille | Tributyl(vinyl)stannane | 2-Bromo-5-vinylthiazole | 65-80 |

| Tributyl(phenyl)stannane | 2-Bromo-5-phenylthiazole | 70-85 | |

| Buchwald-Hartwig | Aniline | N-Phenyl-5-(2-bromothiazolyl)amine | 60-75 |

| Morpholine | 4-(2-Bromo-5-thiazolyl)morpholine | 70-85 |

Visualizations

Experimental Workflow

Caption: Synthetic routes from this compound.

Signaling Pathway Inhibition by Thiazole-Based Drugs

The 2,5-disubstituted thiazole motif is a key component of several kinase inhibitors. For example, Dabrafenib targets the MAPK/ERK pathway by inhibiting the mutated B-Raf kinase, which is common in melanoma.

Caption: Inhibition of the B-Raf signaling pathway by Dabrafenib.

Another example is GSK1838705A, which inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Anaplastic Lymphoma Kinase (ALK), both of which are implicated in various cancers.

Caption: Dual inhibition of IGF-1R and ALK pathways by GSK1838705A.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Bromo-5-iodothiazole in the Synthesis of Kinase Inhibitors

Affiliation: Google Research

Abstract

2-Bromo-5-iodothiazole is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This application note details the utility of this compound in constructing a core scaffold for potent and selective kinase inhibitors, providing exemplary experimental protocols and relevant biological data.

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The thiazole ring is a privileged scaffold in kinase inhibitor design, present in numerous approved drugs and clinical candidates.[1] this compound offers a strategic advantage in the synthesis of 2,5-disubstituted thiazole-based kinase inhibitors due to the orthogonal reactivity of its two halogen atoms. The carbon-iodine bond is more reactive towards palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of a substituent at the 5-position while leaving the C2-bromine atom intact for subsequent transformations like Buchwald-Hartwig amination.[1] This sequential approach enables the efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Strategic Synthesis of a 2-(Arylamino)-5-arylthiazole Kinase Inhibitor Scaffold

A common and effective scaffold for kinase inhibitors is the 2-(arylamino)-5-arylthiazole core. This structure allows for the aryl group at the 5-position to be directed towards the solvent-exposed region of the ATP-binding pocket, while the arylamino group at the 2-position can form crucial hydrogen bonds with the hinge region of the kinase. The synthesis of this scaffold can be efficiently achieved from this compound via a sequential, one-pot Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or with appropriate stains.

Protocol 1: Synthesis of 2-Bromo-5-(4-methoxyphenyl)thiazole via Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C5-iodide position of this compound.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane and water (4:1 v/v) to the flask.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Bromo-5-(4-methoxyphenyl)thiazole.

Protocol 2: One-Pot Sequential Synthesis of N-(3-chlorophenyl)-5-(4-methoxyphenyl)thiazol-2-amine (A Representative Kinase Inhibitor)

This protocol outlines a one-pot procedure for the synthesis of a 2-(arylamino)-5-arylthiazole, a common scaffold for kinase inhibitors targeting enzymes such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

3-Chloroaniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous 1,4-Dioxane

Procedure:

Step A: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane.

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ and heat the reaction to 90 °C for 4-6 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

Step B: Buchwald-Hartwig Amination

-

To the same reaction vessel containing the crude 2-Bromo-5-(4-methoxyphenyl)thiazole, add 3-chloroaniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Degas the mixture with argon for another 10 minutes.

-

Heat the reaction to 110 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC for the formation of the final product.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(3-chlorophenyl)-5-(4-methoxyphenyl)thiazol-2-amine.

Quantitative Data of Representative Thiazole-Based Kinase Inhibitors

The 2-(arylamino)-5-arylthiazole scaffold has been incorporated into numerous potent kinase inhibitors. The following table summarizes the inhibitory activity of selected compounds with this core structure against various kinases.

| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |

| A-1 | Aurora A | 15 | Fancelli et al. |

| A-2 | Aurora B | 28 | Fancelli et al. |

| V-1 | VEGFR-2 | 51 | Al-Warhi et al.[2] |

| V-2 | VEGFR-2 | 78 | Al-Warhi et al.[2] |

| S-1 | Src | 0.6 | Dasatinib (BMS-354825)[3] |

| S-2 | Abl | 1.1 | Dasatinib (BMS-354825)[3] |

| C-1 | CDK9/CycT1 | 4 | Bettayeb et al. |

Signaling Pathway Context: Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells. The 2-(arylamino)-5-arylthiazole scaffold developed from this compound can be effectively targeted to inhibit Aurora kinases.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its unique reactivity profile enables the efficient and selective construction of 2,5-disubstituted thiazole scaffolds through sequential palladium-catalyzed cross-coupling reactions. The provided protocols offer a robust methodology for accessing a key kinase inhibitor core structure, which can be further elaborated to generate libraries of potent and selective inhibitors for various kinase targets. The continued application of this building block will undoubtedly facilitate the discovery and development of novel therapeutics.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. sciforum.net [sciforum.net]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Thiazole Derivatives Using 2-Bromo-5-iodothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel thiazole derivatives utilizing the versatile building block, 2-Bromo-5-iodothiazole. The inherent reactivity differences between the bromo and iodo substituents allow for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, enabling the sequential introduction of diverse molecular fragments. This document outlines detailed protocols for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by quantitative data from analogous systems and visualized workflows.

Introduction to Regioselective Synthesis